3-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methylbenzamide
Overview
Description
3-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12665706 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibitors of Poly(ADP-ribose) Synthesis
- Study by Milam & Cleaver (1984) : This study explored the effects of compounds like 3-aminobenzamide and benzamide on poly(ADP-ribose) synthetase and other metabolic processes, suggesting that these compounds' usefulness may be limited due to side effects on glucose metabolism and cell viability (Milam & Cleaver, 1984).
Carbonylative Approaches in Organic Chemistry
- Research by Mancuso et al. (2014) : This study demonstrated the utility of 2-alkynylbenzamides in palladium iodide-catalyzed oxidative carbonylation, highlighting different reaction pathways to synthesize functionalized isoindolinone and isobenzofuranimine derivatives (Mancuso et al., 2014).
Synthesis of Carbon-11-labeled CK1 Inhibitors
- Study by Gao, Wang & Zheng (2018) : This research involved synthesizing carbon-11-labeled casein kinase 1 (CK1) inhibitors, which included derivatives of benzodioxole and 3-substituted benzoic acids, for potential use in PET radiotracers for imaging Alzheimer's disease (Gao, Wang & Zheng, 2018).
Photocatalytic Degradation Studies
- Research by Torimoto et al. (1996) : The study investigated the photodecomposition of propyzamide, a compound structurally similar to 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, using TiO2-loaded adsorbent supports, demonstrating enhanced mineralization rates (Torimoto et al., 1996).
Asymmetric Hydrogenation of Alkenes
- Study by Imamoto et al. (2012) : This research developed ligands including 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene, related to the research compound, for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-13(18(19)22)3-2-4-14(11)20-17(21)8-6-12-5-7-15-16(9-12)24-10-23-15/h2-5,7,9H,6,8,10H2,1H3,(H2,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRLPWPYCBQJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2=CC3=C(C=C2)OCO3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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